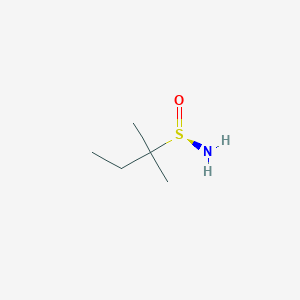

![molecular formula C17H14FNO2S2 B2859997 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide CAS No. 2097864-25-8](/img/structure/B2859997.png)

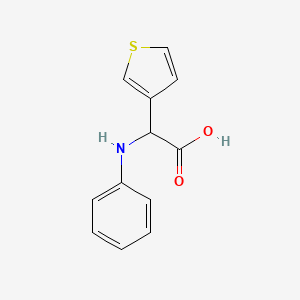

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,2’-bithiophene . Bithiophene is a type of thiophene, a sulfur-containing aromatic compound, and it’s used as a building block in various organic electronics .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, bithiophene derivatives are often synthesized through Stille coupling reactions . This involves the reaction of a halogenated thiophene with a stannyl thiophene in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of your compound would likely be influenced by the bithiophene core. Bithiophene and similar compounds often have band gaps around 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, bithiophene compounds are known to undergo various reactions. For instance, they can be polymerized to form conjugated polymers, which have applications in organic field-effect transistors .Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its bithiophene core. For instance, bithiophene compounds often have good thermal stability and exhibit strong π-π interactions due to their conjugated structure .Applications De Recherche Scientifique

Anti-cancer Potential

Bithiophene derivatives, including compounds structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide, have shown promising anti-cancer properties. A study by Algharib et al. (2022) explored the anti-cancer efficacy of Bithienyl Fluorobenzamidine (BFB), a compound with similarities to the chemical , on mouse leukemic models. The research found that BFB effectively ameliorates leukemia histological and hematological markers, inducing cell cycle arrest and apoptosis while suppressing the Akt pathway, suggesting a promising therapeutic candidate against Acute Myeloid Leukemia (AML) through these mechanisms Algharib et al., 2022.

Corrosion Inhibition and Biocidal Properties

Another application area is in corrosion inhibition and biocidal properties. Abousalem et al. (2019) investigated the effect of fluorophenyl‑2,2′‑bichalcophenes on corrosion of carbon steel in hydrochloric acid, demonstrating significant corrosion protection. The study found that derivatives like 4‑([2,2′‑bithiophene]‑5‑yl)‑2‑fluorobenzamidine exhibited promising inhibition efficiency, alongside biocidal action against bacteria responsible for microbial influenced corrosion (MIC). This dual functionality could be economically and environmentally beneficial, highlighting the versatility of bithiophene derivatives in industrial applications Abousalem et al., 2019.

Photovoltaic and Organic Electronics

In the realm of material science, particularly organic electronics and photovoltaics, derivatives of this compound contribute to the development of novel materials with improved optoelectronic properties. He et al. (2015) designed and synthesized isostructural low-band-gap small molecules containing one-atom substitutions (S for Se), based on electron-rich units like benzo[1,2-b:4,5-b']dithiophene, to investigate their impact on optoelectronic properties and photovoltaic performance. These compounds showed potential in enhancing the efficiency of organic photovoltaic devices, indicating the importance of bithiophene derivatives in developing high-performance solar cells He et al., 2015.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S2/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXWKXNGQWMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

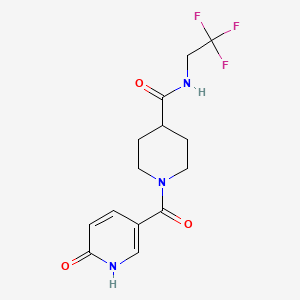

![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-3-carboxylate](/img/structure/B2859914.png)

![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)

![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole](/img/structure/B2859922.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2859923.png)

![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

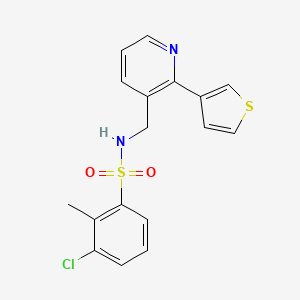

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

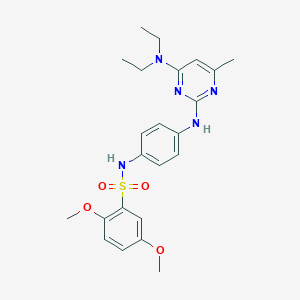

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)